molecular formula C15H19NO5 B354516 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid CAS No. 925058-77-1

4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid

Cat. No.: B354516
CAS No.: 925058-77-1
M. Wt: 293.31g/mol
InChI Key: CXAXODVOTDDUDG-UHFFFAOYSA-N
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Description

4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid is a synthetic organic compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is notable for its unique structure, which includes a furan ring, an aniline derivative, and a butanoic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of a suitable precursor, often involving the use of acid catalysts.

    Attachment of the Aniline Derivative: The aniline derivative is introduced via a nucleophilic substitution reaction, where the furan ring reacts with an aniline compound under basic conditions.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-pentanoic acid: Similar structure but with a pentanoic acid moiety.

    4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-propanoic acid: Similar structure but with a propanoic acid moiety.

    4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-hexanoic acid: Similar structure but with a hexanoic acid moiety.

Uniqueness

What sets 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research settings where precise interactions with molecular targets are required .

Biological Activity

4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid, with the chemical formula C₁₅H₁₉NO₅ and a molecular weight of 293.32 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉NO₅
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 925058-77-1
  • MDL Number : MFCD08720965
  • IUPAC Name : 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]butanoic acid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes:
    • Cyclooxygenase (COX) : Studies indicate potential inhibition of COX enzymes, which are involved in inflammatory processes.
    • Cholinesterases : The compound may also interact with cholinesterases, affecting neurotransmitter levels, which could have implications for neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : Research has shown that derivatives of similar compounds can exhibit antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntioxidantScavenging free radicals
COX InhibitionReduces inflammatory mediators
Cholinesterase InhibitionEnhances acetylcholine levels
AntimicrobialEffective against E. coli and Staphylococcus aureus

Detailed Research Findings

  • Antioxidant Studies : A study published in PubMed indicated that similar compounds exhibited strong free radical scavenging activity, suggesting a protective role against oxidative damage in cells .
  • Enzyme Inhibition : Research has demonstrated that derivatives can inhibit COX enzymes effectively, which is crucial for developing anti-inflammatory drugs . Additionally, the interaction with cholinesterases suggests potential applications in treating Alzheimer's disease by modulating neurotransmitter levels .
  • Antimicrobial Efficacy : A case study involving the synthesis of related compounds showed promising results against various microbial strains. The synthesized compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity .

Properties

IUPAC Name

4-oxo-4-[2-(oxolan-2-ylmethoxy)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(7-8-15(18)19)16-12-5-1-2-6-13(12)21-10-11-4-3-9-20-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAXODVOTDDUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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